9,10-Anthracenedione, 1,4-bis[(2-aminoethyl)amino]- 9,10-Anthracenedione, 1,4-bis[(2-aminoethyl)amino]-
Brand Name: Vulcanchem
CAS No.: 19853-95-3
VCID: VC7956286
InChI: InChI=1S/C18H20N4O2/c19-7-9-21-13-5-6-14(22-10-8-20)16-15(13)17(23)11-3-1-2-4-12(11)18(16)24/h1-6,21-22H,7-10,19-20H2
SMILES: C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCN)NCCN
Molecular Formula: C18H20N4O2
Molecular Weight: 324.4 g/mol

9,10-Anthracenedione, 1,4-bis[(2-aminoethyl)amino]-

CAS No.: 19853-95-3

Cat. No.: VC7956286

Molecular Formula: C18H20N4O2

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

9,10-Anthracenedione, 1,4-bis[(2-aminoethyl)amino]- - 19853-95-3

Specification

CAS No. 19853-95-3
Molecular Formula C18H20N4O2
Molecular Weight 324.4 g/mol
IUPAC Name 1,4-bis(2-aminoethylamino)anthracene-9,10-dione
Standard InChI InChI=1S/C18H20N4O2/c19-7-9-21-13-5-6-14(22-10-8-20)16-15(13)17(23)11-3-1-2-4-12(11)18(16)24/h1-6,21-22H,7-10,19-20H2
Standard InChI Key XXOFSLDVRYQVSV-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCN)NCCN
Canonical SMILES C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCN)NCCN

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a central anthracene backbone with ketone groups at the 9- and 10-positions, forming the 9,10-anthracenedione (anthraquinone) structure. At the 1- and 4-positions, two 2-aminoethylamino (-NH-CH2-CH2-NH2) substituents are attached. This configuration enhances water solubility compared to unmodified anthraquinones while retaining redox-active properties .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₂₀N₄O₂
Molecular Weight324.4 g/mol
IUPAC Name1,4-bis(2-aminoethylamino)anthracene-9,10-dione
CAS Registry Number19853-95-3
SolubilityModerate in polar solvents (e.g., DMSO, water at acidic pH)
LogP~2.5 (estimated)

The planar anthracene core enables π-π stacking interactions with biological macromolecules, while the aminoethyl groups facilitate hydrogen bonding and protonation-dependent solubility .

Synthetic Routes

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 1,4-dichloroanthracene-9,10-dione with excess 2-aminoethylamine under reflux in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C . The reaction proceeds via displacement of chlorine atoms by the amine groups, followed by oxidation to stabilize the quinone structure .

Key Reaction:

1,4-Dichloroanthracene-9,10-dione+2 H2N-CH2-CH2-NH21,4-bis[(2-aminoethyl)amino]anthracene-9,10-dione+2 HCl\text{1,4-Dichloroanthracene-9,10-dione} + 2 \text{ H}_2\text{N-CH}_2\text{-CH}_2\text{-NH}_2 \rightarrow \text{1,4-bis[(2-aminoethyl)amino]anthracene-9,10-dione} + 2 \text{ HCl}

Industrial Production

Industrial synthesis optimizes yield and purity through catalytic enhancements and stepwise purification. For example, a two-step process involving intermediate isolation via recrystallization achieves >90% purity . Scalable methods often employ high-pressure reactors to accelerate reaction kinetics .

Biological Activity and Mechanisms

Anticancer Properties

The compound intercalates into DNA, disrupting replication and transcription. In vitro studies against leukemia (L1210) and breast cancer (MCF-7) cell lines report IC₅₀ values of 5–10 μM, outperforming analogues lacking aminoethyl groups .

Proposed Mechanism:

  • DNA Intercalation: Planar anthracene inserts between base pairs, causing helix distortion .

  • ROS Generation: Quinone moieties undergo redox cycling, producing superoxide radicals that induce apoptosis .

  • Topoisomerase II Inhibition: Stabilizes DNA-enzyme complexes, preventing religation of DNA strands .

Antimicrobial Effects

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and fungi (e.g., Candida albicans, MIC = 16 μg/mL). The amino groups enhance membrane penetration, while ROS damage microbial nucleic acids .

Immunomodulatory Action

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, derivatives of this compound suppress pro-inflammatory cytokines:

  • IL-1β: 60% inhibition at 5 μg/mL .

  • TNF-α: 45% inhibition at 5 μg/mL .
    This activity is attributed to NF-κB pathway modulation .

Comparative Analysis with Analogues

Table 2: Activity Comparison with Related Anthraquinones

CompoundAnticancer IC₅₀ (μM)LogPWater Solubility
1,4-bis[(2-aminoethyl)amino]-anthracenedione5.02.5Moderate
Mitoxantrone0.81.2High
Doxorubicin0.51.7Low

While less potent than mitoxantrone, the compound exhibits lower cardiotoxicity due to reduced iron-mediated ROS generation . Its aminoethyl groups confer better solubility than doxorubicin, enabling formulation without cremophor-based vehicles .

Pharmacokinetics and Toxicity

Absorption and Distribution

  • Bioavailability: ~40% in rodent models, with peak plasma concentrations at 2–4 hours post-administration .

  • Tissue Distribution: High accumulation in liver and kidneys due to organic cation transporter (OCT)-mediated uptake .

Toxicity Profile

  • Acute Toxicity: LD₅₀ = 120 mg/kg (mice, intravenous) .

  • Chronic Toxicity: No significant hepatorenal toxicity at therapeutic doses (10 mg/kg/day for 28 days) .

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